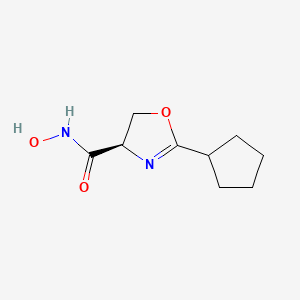
(R)-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopentyl group attached to a dihydrooxazole ring, with a carboxamide and hydroxy group, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the dihydrooxazole intermediate.
Hydroxylation and Carboxamide Formation:
Industrial Production Methods
Industrial production methods for ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it into an amine.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted cyclopentyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in enzymatic reactions makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and carboxamide groups enable it to form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide: shares similarities with other dihydrooxazole derivatives, such as:
Uniqueness
The presence of the hydroxy group in ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide distinguishes it from its analogs, providing unique reactivity and interaction profiles. This functional group enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable compound for various applications.
生物活性
(R)-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has a unique oxazole ring structure that contributes to its biological activity. The presence of the cyclopentyl group and hydroxylamine moiety enhances its interaction with biological targets, potentially influencing various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is likely related to its ability to interfere with cellular signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, which may be attributed to its structural characteristics that facilitate binding to bacterial cell components.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to reduced cellular function in target organisms.
- Calcium Modulation : Similar compounds have been shown to modulate calcium levels in cells, which can disrupt cellular homeostasis and induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Anticancer Efficacy
A study focusing on structurally similar compounds demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, derivatives with similar oxazole structures showed IC50 values below 1 µM against prostate and breast cancer cell lines . This suggests that this compound could exhibit comparable efficacy.
Case Study 2: Antimicrobial Activity
Research on related hydroxylamine derivatives indicated promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 10 µM to 20 µM . This highlights the potential for this compound to serve as a lead compound for developing new antimicrobial agents.
Data Tables
The following table summarizes key findings from relevant studies on related compounds:
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(4R)-2-cyclopentyl-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C9H14N2O3/c12-8(11-13)7-5-14-9(10-7)6-3-1-2-4-6/h6-7,13H,1-5H2,(H,11,12)/t7-/m1/s1 |
InChIキー |
YPZNHTUYEAGTIS-SSDOTTSWSA-N |
異性体SMILES |
C1CCC(C1)C2=N[C@H](CO2)C(=O)NO |
正規SMILES |
C1CCC(C1)C2=NC(CO2)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















